molecular formula C6H14Cl2Si B1349932 Dichlorodiisopropylsilane CAS No. 7751-38-4

Dichlorodiisopropylsilane

Cat. No. B1349932
CAS RN: 7751-38-4
M. Wt: 185.16 g/mol
InChI Key: GSENNYNYEKCQGA-UHFFFAOYSA-N
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Description

Dichlorodiisopropylsilane is a chemical compound with the molecular formula C6H14Cl2Si1. It is a colorless to light yellow to light orange clear liquid12.



Synthesis Analysis

The synthesis of Dichlorodiisopropylsilane is not explicitly mentioned in the search results. However, it is known to be used as a protecting group reagent, bringing two alcohols in close contact for a "tethering technique"3.



Molecular Structure Analysis

The molecular structure of Dichlorodiisopropylsilane is represented by the formula C6H14Cl2Si14. The molecular weight of the compound is 185.174.



Chemical Reactions Analysis

The specific chemical reactions involving Dichlorodiisopropylsilane are not detailed in the search results. However, it is known to be used in nucleoside 3’,5’-hydroxy protection and as a component in the Peterson alkenation reaction5.



Physical And Chemical Properties Analysis

Dichlorodiisopropylsilane is a liquid at 20 degrees Celsius12. It has a boiling point of 170 degrees Celsius1 and a flash point of 43 degrees Celsius1. The specific gravity at 20 degrees Celsius is 1.031, and the refractive index is 1.441.


Scientific Research Applications

Dichlorodiisopropylsilane is primarily used as a protecting group reagent in chemical synthesis . It’s known to bring two alcohols in close contact for a "tethering technique" . This technique is often used in organic synthesis to control the stereochemistry of the reaction .

Safety And Hazards

Dichlorodiisopropylsilane is classified as a flammable liquid and vapor (H226), and it may cause severe skin burns and eye damage (H314). It may also be corrosive to metals (H290)14. Precautions should be taken to avoid exposure, including wearing protective clothing and avoiding heat, sparks, open flames, and hot surfaces14.


Future Directions

The future directions for Dichlorodiisopropylsilane are not explicitly mentioned in the search results. However, given its use as a protecting group reagent in chemical reactions, it may continue to find use in various synthetic processes3.


Please note that this information is based on the available search results and may not be exhaustive. For more detailed information, please refer to specific scientific literature or material safety data sheets.


properties

IUPAC Name

dichloro-di(propan-2-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14Cl2Si/c1-5(2)9(7,8)6(3)4/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSENNYNYEKCQGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C(C)C)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374298
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diisopropyldichlorosilane

CAS RN

7751-38-4
Record name Diisopropyldichlorosilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dichlorodiisopropylsilane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dichlorodiisopropylsilane
Reactant of Route 2
Dichlorodiisopropylsilane

Citations

For This Compound
144
Citations
M Unno, K Negishi, H Matsumoto - Chemistry letters, 2001 - journal.csj.jp
… of cyclic oligomers, we employed the reaction of 1,4-dilithiobutadiyne,2 which can be generated in situ from hexachlorobutadiene and butyllithium, with dichlorodiisopropylsilane. We …
Number of citations: 12 www.journal.csj.jp
T Namba, Y Hayashi, S Kawauchi… - … A European Journal, 2018 - Wiley Online Library
… The present synthesis requires only three steps, starting from commercially available dichlorodiisopropylsilane, which is markedly shorter than our previous synthesis (eight steps …
M Wang, JM Weinberg… - Journal of Polymer Science …, 1999 - Wiley Online Library
Geminal silyl ester linkages were used for the backbone construction of linear polymers, which exhibit rapid cleavage in the presence of atmospheric water. A series of poly(gem‐silyl …
Number of citations: 31 onlinelibrary.wiley.com
T Kuribara, S Kyushin - Acta Crystallographica Section E: Structure …, 2013 - scripts.iucr.org
… The coupling of 1,3-dibromo-1,1,3,3-tetra-tert-butyl-2,2-diphenyltrisilane and dichlorodiisopropylsilane with lithium in tetrahydrofuran (THF) gave 1,1,3,3-tetra-tert-butyl-2,2-diisopropyl-4,…
Number of citations: 2 scripts.iucr.org
SE Denmark, AR Hurd, HJ Sacha - The Journal of Organic …, 1997 - ACS Publications
… The synthesis of (−)-detoxinine was accomplished in 10 steps and 13.4% overall yield from commercially available dichlorodiisopropylsilane. The key step is an asymmetric tandem …
Number of citations: 98 pubs.acs.org
YG Min, YT Park - Quantitative Bio-Science, 2022 - dbpia.co.kr
… ′-d]siloles, which were prepared in situ via n-butyllithium treatment of 2,6-dibromo-4,4-diisopropyl- or -diphenyl-dithieno[3,2-b:2′,3′-d]siloles (V or VI), with dichlorodiisopropylsilane …
Number of citations: 0 www.dbpia.co.kr
DA Kummer, WJ Chain, MR Morales… - Journal of the …, 2008 - ACS Publications
… to form Z- and E-enolates, respectively, as inferred from 1 H NMR analysis of the corresponding cyclic siloxane derivatives [formed upon trapping at −40 C with dichlorodiisopropylsilane …
Number of citations: 110 pubs.acs.org
EE Robinson, RJ Thomson - Journal of the American Chemical …, 2018 - ACS Publications
… by the addition of 0.5 equiv of dichlorodiisopropylsilane to the lithium enolate of the desired … lithium enolate to one equivalent of dichlorodiisopropylsilane. For this latter protocol, the …
Number of citations: 51 pubs.acs.org
C Couret, J Escudie, G Delpon-Lacaze… - Journal of organometallic …, 1992 - Elsevier
… a), soit par reaction directe entre le dichlorodiisopropylsilane et le fluorenyllithium (voie b): … a -70C a 8.74 g (47 mmol) de dichlorodiisopropylsilane [lo] en solution dans 50 ml de mCme …
Number of citations: 9 www.sciencedirect.com
YM Jung, SH Baek, YT Park - Bulletin of the Korean Chemical …, 2017 - Wiley Online Library
… 3,4-diphenyl-2,5-dibromo-1,1-diisopropylsilole (3) for oligomerization according to a previously published two-step reaction.3, 4, 29 In the first step, we reacted dichlorodiisopropylsilane …
Number of citations: 6 onlinelibrary.wiley.com

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